Fentiapril

描述

Historical Context of Angiotensin-Converting Enzyme Inhibitors (ACE-Is) Research

The development of ACE inhibitors represents a landmark achievement in cardiovascular medicine, stemming from decades of research into the physiological mechanisms of blood pressure regulation. pharmaceutical-journal.comangiodesign.com

Discovery and Evolution of ACE-Is

The path to ACE inhibitors began with the investigation of the venom of the Brazilian pit viper, Bothrops jararaca, in the 1960s. pharmaceutical-journal.comresearchgate.net Scientists discovered that peptides in the venom could intensify the effects of bradykinin (B550075), a vasodilator. researchgate.net Subsequent research in the late 1960s, notably by Sir John Vane's team, revealed that these venom peptides inhibited an enzyme responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II. pharmaceutical-journal.comnih.gov This enzyme was identified as the angiotensin-converting enzyme (ACE). pharmaceutical-journal.com

The initial peptide inhibitors derived from snake venom, such as teprotide, were not orally active, which limited their therapeutic application. wikipedia.org This challenge spurred the quest for synthetic, orally available ACE inhibitors. pharmaceutical-journal.com A breakthrough came in 1974 when researchers at Squibb, after testing thousands of compounds, identified succinyl-L-proline as a specific ACE inhibitor. pharmaceutical-journal.comwikipedia.org This led to the rational design of captopril (B1668294), the first orally active ACE inhibitor, which was approved for clinical use in 1981. ias.ac.innih.gov The success of captopril paved the way for the development of a wide array of second and third-generation ACE inhibitors, including enalapril (B1671234), lisinopril (B193118), and ramipril, often with modified chemical structures to improve their pharmacological profiles. angiodesign.comnih.gov

Role of the Renin-Angiotensin System (RAS) in Biological Regulation

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. wikipedia.orgnews-medical.netoup.com The system is typically activated in response to a drop in blood pressure or blood volume. news-medical.net

The process begins when the kidneys release an enzyme called renin. byjus.com Renin acts on angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. wikipedia.orgnews-medical.net Angiotensin I is then converted to the primary active peptide of the system, angiotensin II, by the angiotensin-converting enzyme (ACE), which is found predominantly in the vascular endothelial cells of the lungs and kidneys. wikipedia.orgnews-medical.net

Angiotensin II exerts several powerful effects that collectively increase blood pressure: wikipedia.orgbyjus.com

Vasoconstriction: It causes the narrowing of blood vessels, which increases systemic vascular resistance. wikipedia.org

Aldosterone (B195564) Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes the reabsorption of sodium and water in the kidneys, thereby increasing blood volume. wikipedia.org

Sympathetic Nervous System Stimulation: It enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased cardiac output. byjus.com

Given its central role in elevating blood pressure, the RAS became a prime target for pharmacological intervention. wikipedia.orgfrontiersin.org By inhibiting ACE, drugs like Rentiapril block the production of angiotensin II, leading to vasodilation, reduced sodium and water retention, and a decrease in blood pressure. nih.govncats.iowikipedia.org

Rentiapril as a Thiazolidine-Derived ACE Inhibitor

Rentiapril holds a specific place in the diverse family of ACE inhibitors due to its unique chemical scaffold. medkoo.comsmolecule.com

Classification of Rentiapril within ACE-I Subtypes

ACE inhibitors are often classified based on the chemical nature of the ligand that binds to the zinc ion within the active site of the angiotensin-converting enzyme. The three main groups are:

Sulfhydryl-containing inhibitors: This group is exemplified by captopril, the first-in-class ACE inhibitor. nih.gov

Dicarboxylate-containing inhibitors: This is the largest group and includes drugs like enalapril and lisinopril.

Phosphonate-containing inhibitors: Fosinopril is a key example from this group.

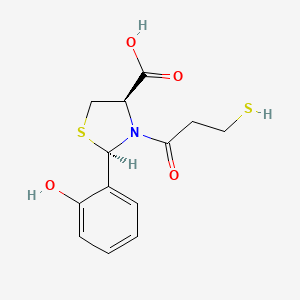

Rentiapril is distinguished by its structure as a thiazolidine-derived ACE inhibitor . smolecule.comnih.gov Its chemical name is (2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid. nih.govontosight.ai While it contains a sulfhydryl group like captopril, its core structure is based on a thiazolidine (B150603) ring, setting it apart. nih.govnih.gov

| ACE Inhibitor Classification | Key Structural Feature | Example(s) |

| Sulfhydryl-containing | Contains a sulfhydryl (-SH) group | Captopril |

| Dicarboxylate-containing | Contains two carboxyl groups | Enalapril, Lisinopril |

| Phosphonate-containing | Contains a phosphonate (B1237965) group | Fosinopril |

| Thiazolidine-derived | Contains a thiazolidine ring | Rentiapril |

Significance of Rentiapril in ACE-I Research Trajectory

The significance of Rentiapril in the research trajectory of ACE inhibitors lies in the exploration of novel chemical structures to achieve ACE inhibition. While not as widely known as captopril or enalapril, the investigation into thiazolidine derivatives like Rentiapril contributed to a deeper understanding of the structure-activity relationships of ACE inhibitors.

Research on Rentiapril demonstrated that potent and long-lasting ACE inhibition could be achieved with chemical scaffolds other than the ones used for the initial blockbuster drugs. ncats.io Studies comparing Rentiapril to other ACE inhibitors like captopril and alacepril (B1666765) noted its strong and sustained inhibitory activity on ACE. ncats.io This line of research underscored the versatility of chemical design in targeting the renin-angiotensin system and encouraged the exploration of diverse molecular frameworks for developing new therapeutic agents.

Overview of Rentiapril's Research Landscape

The research landscape for a specific compound like Rentiapril can be understood by examining the body of scientific literature, including publications, patents, and clinical trial data. patsnap.comnihr.ac.uk This landscape provides insights into the evolution of scientific interest, the scope of investigation, and the key findings related to the compound.

The research on Rentiapril appears to have been most active in the years following the initial wave of ACE inhibitor discovery and development. A review of available data indicates a focus on several key areas:

Pharmacological Characterization: Early research focused on defining its mechanism of action as a competitive ACE inhibitor and quantifying its potency. nih.govncats.io

Pharmacokinetic Studies: Investigations were conducted to understand its absorption, distribution, metabolism, and excretion.

Preclinical Studies: Toxicity studies in animal models, such as rats, were performed to establish its preclinical profile. nih.gov

Comparative Studies: Several studies compared the effects of Rentiapril with other established ACE inhibitors, often highlighting its potent and prolonged action. ncats.io

While initially developed by Santen Pharmaceutical Co., Ltd., the global research and development status of Rentiapril is now listed as discontinued. patsnap.com Despite this, the existing body of research on Rentiapril remains a valuable part of the historical and scientific record of ACE inhibitor development, illustrating a specific path taken in the broader quest to modulate the renin-angiotensin system.

Structure

3D Structure

属性

IUPAC Name |

(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18)/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHDUMDXSRLRBI-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N([C@H](S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230646 | |

| Record name | Rentiapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80830-42-8 | |

| Record name | Fentiapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80830-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rentiapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080830428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rentiapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RENTIAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0TAM1017B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Enzymatic Interaction Mechanisms of Rentiapril

Angiotensin-Converting Enzyme (ACE) as a Biological Target

ACE is a zinc-dependent metallopeptidase that exists in two main isoforms in humans: somatic ACE (sACE) and testicular ACE (tACE). portlandpress.comnih.govproteopedia.org sACE contains two homologous catalytic domains, referred to as the N- and C-domains, while tACE has a single domain equivalent to the C-terminal domain of sACE. portlandpress.comnih.govproteopedia.orgresearchgate.net ACE's primary function is to catalyze the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II by cleaving off two amino acid residues from the C-terminus. nih.govresearchgate.nettargetmol.comnih.govproteopedia.orgwikipedia.orgnih.gov Angiotensin II is a potent vasoconstrictor and a key regulator of arterial blood pressure. nih.govncats.iotargetmol.comontosight.ainih.govresearchgate.nettargetmol.comwikipedia.orgnih.gov ACE also plays a role in the degradation of bradykinin (B550075), a vasodilator peptide. medchemexpress.eunih.govresearchgate.nettargetmol.comnih.govwikipedia.org

Structural Features of ACE Active Site

The active site of ACE is located within a central cavity of the enzyme and contains a catalytic zinc ion. portlandpress.comresearchgate.netplos.org Both the N- and C-domains of sACE contain a conserved HEXXH zinc-binding motif, where the two histidine residues coordinate the zinc ion. portlandpress.comnih.govproteopedia.orgplos.orgresearchgate.net An additional glutamate (B1630785) residue also contributes to the coordination of the zinc ion. proteopedia.orgplos.orgresearchgate.net The active site also includes subsites (S1, S1', S2, etc.) that accommodate the amino acid residues of the substrate peptide. researchgate.netstereoelectronics.org Chloride ions are also important for ACE activity, acting as allosteric activators and influencing substrate binding. portlandpress.comproteopedia.orgportlandpress.comnih.gov

Role of Zinc(II) Center in ACE Catalysis

The zinc(II) ion at the active site is essential for the catalytic activity of ACE. proteopedia.orgplos.orgresearchgate.net It acts as a Lewis acid, polarizing the carbonyl bond of the scissile peptide bond in the substrate, making it more susceptible to nucleophilic attack by a water molecule. proteopedia.orgresearchgate.net The zinc ion is coordinated by amino acid residues in the active site, and its coordination environment changes during the catalytic process. researchgate.netresearchgate.netacs.org This interaction facilitates the hydrolysis of the peptide bond. proteopedia.orgacs.org

Rentiapril's Mode of ACE Inhibition

Rentiapril functions as a potent inhibitor of ACE by binding to its active site. nih.govncats.iomedchemexpress.comtargetmol.comontosight.aimedkoo.commedchemexpress.eumedchemexpress.com This binding prevents ACE from converting angiotensin I to the vasoconstrictive angiotensin II. nih.govncats.iotargetmol.comontosight.aimedchemexpress.eu

Interaction via Thiol Moiety with Zinc(II) Center

A key feature of Rentiapril's interaction with ACE is the binding of its thiol (-SH) moiety to the catalytic zinc(II) center in the enzyme's active site. scholarsresearchlibrary.comresearchgate.netstereoelectronics.orgresearchgate.net This interaction is a common mechanism among certain ACE inhibitors, such as captopril (B1668294) and zofenopril, leading to the formation of zinc(II)-thiolate complexes. scholarsresearchlibrary.comstereoelectronics.orgresearchgate.net The thiol group's strong affinity for zinc contributes significantly to the inhibitory potency. scholarsresearchlibrary.com

Competitive Binding Characteristics

Rentiapril is described as a competitive inhibitor of ACE. nih.govstereoelectronics.orgresearchgate.net This means that Rentiapril competes with the natural substrate, angiotensin I, for binding to the ACE active site. stereoelectronics.org By occupying the active site, Rentiapril prevents angiotensin I from binding and being cleaved into angiotensin II. nih.govncats.iotargetmol.comontosight.aimedchemexpress.eu The competitive nature of inhibition is consistent with Rentiapril binding directly to the enzyme's active site. stereoelectronics.org

Molecular-Level Impact on Renin-Angiotensin System (RAS) Components

The inhibition of ACE by Rentiapril has a direct impact on the components of the Renin-Angiotensin System (RAS). By blocking the conversion of angiotensin I to angiotensin II, Rentiapril leads to decreased levels of angiotensin II. nih.govncats.iotargetmol.comontosight.aimedchemexpress.eu Reduced angiotensin II levels result in decreased vasoconstriction, leading to vasodilation. nih.govncats.ioontosight.ai Furthermore, Rentiapril also decreases angiotensin II-induced aldosterone (B195564) secretion by the adrenal cortex. nih.govncats.io This reduction in aldosterone leads to increased sodium excretion and subsequently increased water outflow, contributing to the antihypertensive effect. nih.govncats.io

Inhibition of Angiotensin I to Angiotensin II Conversion

A central mechanism of Rentiapril is the competitive inhibition of ACE, the enzyme responsible for converting the decapeptide angiotensin I into the potent vasoconstrictor octapeptide angiotensin II. nih.govncats.io By binding to and blocking the active site of ACE, Rentiapril prevents this conversion. nih.gov This reduction in angiotensin II levels leads to a decrease in vasoconstriction, resulting in vasodilation and subsequently lowered blood pressure. nih.govncats.io

Modulation of Aldosterone Secretion Pathways

Beyond its direct effect on vasoconstriction, Rentiapril's inhibition of ACE also influences aldosterone secretion. Angiotensin II is a key stimulator of aldosterone release from the adrenal cortex. nih.govwikidoc.org By decreasing the production of angiotensin II, Rentiapril reduces this stimulation, leading to decreased aldosterone secretion. nih.govncats.io Lower aldosterone levels promote increased sodium excretion and, consequently, increased water outflow, further contributing to its antihypertensive effects. nih.govncats.iochemicalbook.in

Influence on Bradykinin Metabolism Pathways

Bradykinin metabolism involves multiple enzymes, including Aminopeptidase (B13392206) P (APP) and Dipeptidyl Peptidase IV (DPPIV). ahajournals.orgnih.gov APP, along with ACE, is involved in the inactivation of bradykinin by removing the N-terminal arginine. ahajournals.org DPPIV can subsequently remove the Pro-Pro sequence. ahajournals.org Studies have indicated that while some ACE inhibitors can inhibit APP, Rentiapril has shown negligible inhibitory effect against Aminopeptidase P in pig kidney studies. ahajournals.orgresearchgate.net This suggests that Rentiapril's influence on bradykinin levels is primarily through the inhibition of ACE-mediated degradation rather than significant inhibition of APP or DPPIV. ahajournals.orgresearchgate.net

Bradykinin is subject to degradation by a variety of peptidases, including ACE (Kininase II), Aminopeptidase P, neutral endopeptidase (NEP), carboxypeptidase N, and others. nih.govmdpi.com The relative importance of these enzymes in bradykinin degradation can vary depending on tissue localization and access to the peptide. nih.gov While ACE is a major bradykinin-degrading enzyme, other peptidases also contribute to its metabolism. mdpi.com Rentiapril's primary impact on bradykinin is through the inhibition of ACE, thereby reducing one of the key pathways for bradykinin inactivation. medchemexpress.commedchemexpress.eunih.gov

Interplay with Aminopeptidase P (APP) and Dipeptidyl Peptidase IV (DPPIV)

Rentiapril's Potential Interactions with Other Metalloenzymes

ACE is a zinc metallopeptidase, and its inhibitory mechanism involves interaction with the catalytic zinc ion. researchgate.net Rentiapril, being a thiol-containing ACE inhibitor, binds to the metal center through its thiol moiety, forming zinc(II)-thiolates. researchgate.net Given that other metalloenzymes also contain a catalytic metal center, there is a potential for ACE inhibitors, particularly those with thiol or carboxylate groups, to interact with these enzymes. researchgate.net While the primary target is ACE, the possibility of Rentiapril affecting the biological activity of other zinc-containing metalloenzymes exists due to this interaction mechanism. researchgate.net However, specific detailed research findings on Rentiapril's interactions with a broad range of other metalloenzymes beyond ACE and the limited data on APP are not extensively available in the provided search results.

Comparative Mechanistic Insights with Other ACE Inhibitors

Rentiapril belongs to the class of ACE inhibitors, which share the common mechanism of inhibiting the conversion of angiotensin I to angiotensin II. nih.govontosight.ai However, ACE inhibitors can be classified based on their chemical structure and how they interact with the ACE active site, particularly the zinc ion. researchgate.net Rentiapril is a sulfhydryl-containing inhibitor, similar to captopril. researchgate.net Other classes include carboxyl-containing inhibitors (e.g., enalapril (B1671234), lisinopril) and phosphoryl-containing inhibitors (e.g., fosinopril). researchgate.net

Studies comparing Rentiapril with other ACE inhibitors like captopril and alacepril (B1666765) have indicated that Rentiapril may inhibit ACE activity more strongly and for longer durations. ncats.io This could potentially lead to a quicker and more sustained reduction in blood pressure in certain conditions, such as renovascular hypertension, compared to these specific inhibitors. ncats.io The differences in potency and duration of action among ACE inhibitors are often attributed to variations in their chemical structures, binding affinity to ACE, and pharmacokinetic properties.

Here is a table summarizing some comparative data on the inhibition of Aminopeptidase P by various ACE inhibitors, including Rentiapril, based on the search results:

| ACE Inhibitor | Class | Inhibition of Aminopeptidase P (I50) | Citation |

| Rentiapril | Sulfhydryl | Negligible inhibitory effect | ahajournals.orgresearchgate.net |

| Captopril | Sulfhydryl | 110 µM | ahajournals.orgresearchgate.net |

| Enalaprilat | Carboxylalkyl | 3-12 µM | ahajournals.orgresearchgate.net |

| Ramiprilat | Carboxylalkyl | 3-12 µM | ahajournals.orgresearchgate.net |

| Cilazaprilat | Carboxylalkyl | 3-12 µM | ahajournals.orgresearchgate.net |

| Benazeprilat | Carboxylalkyl | No inhibitory effect | ahajournals.orgresearchgate.net |

| Lisinopril (B193118) | Carboxylalkyl | No inhibitory effect | ahajournals.orgresearchgate.net |

| Pentoprilat | Carboxylalkyl | No inhibitory effect | ahajournals.orgresearchgate.net |

| YS980 | Sulfhydryl | 20 µM | ahajournals.orgresearchgate.net |

| Ceranopril | Phosphoryl | No inhibitory effect | ahajournals.orgresearchgate.net |

| Fosinoprilat | Phosphoryl | No inhibitory effect | ahajournals.orgresearchgate.net |

Thiol-Containing ACE Inhibitors vs. Carboxylate- and Phosphate-Containing ACE Inhibitors

Angiotensin-converting enzyme (ACE) is a zinc metalloprotein that plays a crucial role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov ACE inhibitors exert their therapeutic effects by blocking this conversion through interaction with the active site of the ACE enzyme. wikipedia.orgnih.gov These inhibitors can be broadly classified into three groups based on the functional group that interacts with the zinc ion in the enzyme's active center: sulfhydryl (thiol)-containing, carboxylate-containing, and phosphinate (phosphate)-containing inhibitors. scholarsresearchlibrary.com Rentiapril is characterized as a thiol-containing ACE inhibitor. researchgate.nettargetmol.com

The interaction with the catalytic zinc(II) center is a key aspect of ACE inhibition. Thiol-containing inhibitors, such as Rentiapril, captopril, zofenopril, and alacepril, bind to the zinc atom through their thiol (sulfhydryl) moiety, forming zinc(II)-thiolates. researchgate.net This interaction is described as a coordination bond between the free thiol group and the zinc ion in the active site. scholarsresearchlibrary.com

In contrast, carboxylate-containing ACE inhibitors, including enalapril, lisinopril, ramipril, and spirapril, interact with the zinc center through a carboxylate group. researchgate.net Phosphinate-containing inhibitors, such as fosinopril, utilize a phosphinate group for this interaction. researchgate.net

Research indicates that the sulfhydryl group demonstrates superior binding affinity to zinc compared to carboxylate and phosphinate groups. scholarsresearchlibrary.com In carboxylate and phosphinate compounds, a side chain mimicking phenylalanine is thought to compensate for the lack of a sulfhydryl group in their interaction with the enzyme. scholarsresearchlibrary.com

Beyond the zinc binding group, the interaction of ACE inhibitors with the enzyme's active site involves several bonds, including electrostatic, hydrogenic, and lipophilic connections. scholarsresearchlibrary.com Structure-activity relationship studies have highlighted key structural requirements for ACE inhibition, including a terminal carboxyl group to mimic the C-terminal carboxylate of ACE substrates, an amido carbonyl group, and the zinc ligand functional group. scholarsresearchlibrary.comnih.gov The specific residues of ACE (P1, P1′, P2, P2′, Pn) bind with the subsites of ACE (S1, S2, S1′, S2′) through various interactions, and differences in the residues of the inhibitor lead to different affinities for the ACE domain.

While the core mechanism involves inhibiting the conversion of angiotensin I to angiotensin II, the differing chemical structures and zinc-binding groups among ACE inhibitor classes can lead to variations in their binding characteristics and potentially their pharmacological profiles. scholarsresearchlibrary.compjmhsonline.com For instance, the analysis of captopril (thiol) and lisinopril (carboxylate) revealed that their respective thiol and carboxylate groups have direct interaction with the zinc ion on the active site of the ACE enzyme, with other differences observed at other sites of the binding pocket. pjmhsonline.com

The classification of ACE inhibitors based on their zinc-binding group is summarized in the table below:

| ACE Inhibitor Class | Key Zinc-Binding Group | Examples |

| Thiol-containing | Sulfhydryl (-SH) | Rentiapril, Captopril, Zofenopril, Alacepril |

| Carboxylate-containing | Carboxylate (-COOH) | Enalapril, Lisinopril, Ramipril, Spirapril |

| Phosphinate-containing | Phosphinate (-PO(OH)2) | Fosinopril |

Structure Activity Relationship Investigations and Computational Studies of Rentiapril and Its Analogs

Elucidation of Structure-Activity Relationships (SAR) in ACE Inhibition

The SAR of ACE inhibitors is well-established and involves interactions with specific sites within the ACE enzyme scialert.netscholarsresearchlibrary.comcore.ac.uk. These interactions are crucial for the inhibitor's potency and efficacy.

Importance of Carboxylic Acid Group in N-Ring for ACE Interaction

A critical structural feature for ACE inhibitor activity is the presence of a carboxylic acid group in the N-ring (the proline or a similar cyclic moiety) scholarsresearchlibrary.comcore.ac.uk. This carboxylic acid group is essential to mimic the C-terminal carboxylate of ACE substrates, allowing for interaction with a positively charged amino acid residue (believed to be an arginine) in the active site of ACE scialert.netcore.ac.ukwikipedia.org.

Influence of Hydrophobic Heterocyclic Rings on Potency

Large hydrophobic heterocyclic rings, such as the thiazolidine (B150603) ring present in Rentiapril, can significantly influence the potency of ACE inhibitors scholarsresearchlibrary.comcore.ac.uk. These rings are thought to interact with hydrophobic pockets within the ACE enzyme, increasing the binding affinity and thus the inhibitory effect scialert.netscholarsresearchlibrary.comnih.gov. The nature and size of these rings can also impact the pharmacokinetic properties of the compounds scholarsresearchlibrary.comcore.ac.uk.

Role of Zinc-Binding Groups (Sulfhydryl, Carboxylic, Phosphinic)

ACE is a zinc-containing enzyme, and a key interaction for effective inhibition involves a group on the inhibitor that can chelate or bind to this zinc ion in the active site scialert.netportlandpress.comscholarsresearchlibrary.com. Three primary types of zinc-binding groups are commonly found in ACE inhibitors: sulfhydryl (-SH), carboxylic acid (-COOH), and phosphinic acid (-PO(OH)2) scialert.netscholarsresearchlibrary.comcore.ac.uk. Rentiapril contains a sulfhydryl group nih.govwikipedia.org. The sulfhydryl group is known to exhibit strong binding to the zinc ion scholarsresearchlibrary.comcore.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) Studies on Thiazolidines

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate structural features and physicochemical properties of compounds with their biological activities sphinxsai.comopenbioinformaticsjournal.com. These studies can provide valuable insights for the design of new and more potent analogs scialert.net.

Correlation of Structural Features with Biological Activities

QSAR studies on thiazolidine derivatives, including those acting as ACE inhibitors, have sought to establish correlations between various structural features and their biological activities researchgate.net. By analyzing a series of compounds with similar core structures but varying substituents, researchers can identify which molecular properties are most influential in determining the level of ACE inhibition scialert.netsphinxsai.com.

Application of Molecular Descriptors in Activity Modeling

In QSAR studies, molecular descriptors are used to numerically represent the structural and physicochemical properties of compounds scialert.netsphinxsai.comopenbioinformaticsjournal.com. These descriptors can include parameters related to electronic properties, steric bulk, hydrophobicity, and topological features scialert.netsphinxsai.com. By applying statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), QSAR models can be generated to predict the activity of new or untested thiazolidine derivatives based on their calculated molecular descriptors scialert.netsphinxsai.comresearchgate.netresearchgate.net. Studies have indicated the importance of steric, hydrophobic, and topological descriptors in determining the activity of ACE inhibitors scialert.net.

Computational Approaches in Rentiapril and ACE-I Research

Computational approaches, particularly Computer-Aided Drug Design (CADD), have played a significant role in the discovery and optimization of ACE inhibitors, including insights relevant to compounds like Rentiapril. slideshare.net These methods aim to accelerate the drug discovery process by using computational power to predict and analyze the interactions between potential drug molecules and their biological targets. slideshare.net

Computer-Aided Drug Design (CADD) Principles

CADD encompasses a range of computational techniques used to identify, design, and optimize bioactive compounds. Key steps in the drug discovery process where CADD is applied include target identification and validation, lead identification, and lead optimization. slideshare.net CADD techniques, such as similarity analysis and de novo design, have been instrumental in optimizing lead compounds and reducing the time and cost associated with drug development. slideshare.net The process typically involves identifying a lead compound with some activity against the target and then optimizing its structure through techniques like structure-activity relationship (SAR) studies and analog synthesis to improve potency and selectivity. slideshare.net

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a ligand-based CADD method that identifies the essential 3D spatial arrangement of chemical features required for a molecule to bind to a target receptor and elicit a biological response. dromicslabs.comresearchgate.net This approach is particularly useful when the 3D structure of the target protein is unknown, relying instead on the properties of known active ligands. dromicslabs.com Pharmacophore models can be generated from the hydrophobic and topological similarity of active compounds. In the context of ACE inhibitors, pharmacophore modeling helps to define the critical features necessary for effective ACE binding. These models can then be used to virtually screen large databases of compounds to identify potential new lead compounds or to guide the modification of existing leads to enhance their activity and selectivity. plos.orgsciengine.com Lead optimization, often guided by pharmacophore models and other computational methods, focuses on improving the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic characteristics, while minimizing undesirable traits. slideshare.netfrontiersin.org

In Silico Docking Analysis with Enzyme Targets

In silico docking analysis is a structure-based computational technique used to predict the preferred orientation (binding mode) of a ligand (such as Rentiapril or its analogs) within the active site of a target enzyme, like ACE. mdpi.comjapsonline.com This method estimates the binding affinity between the ligand and the enzyme based on scoring functions that evaluate the various interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.netmdpi.com

Molecular docking studies with ACE aim to understand the specific interactions between the inhibitor molecule and the amino acid residues and the catalytic zinc ion within the ACE active pocket. mdpi.comscholarsresearchlibrary.com For ACE inhibitors, key structural features that contribute to binding include a group capable of coordinating with the zinc ion in the active site (such as a sulfhydryl, carboxylic acid, or phosphinic acid), a carboxylic acid group mimicking the C-terminal carboxylate of ACE substrates, and hydrophobic interactions with residues in the enzyme's pockets. scholarsresearchlibrary.com Rentiapril, for instance, contains a sulfhydryl group, which shows strong binding to the zinc ion. nih.govscholarsresearchlibrary.com

Docking simulations can provide insights into how different structural modifications in Rentiapril analogs might affect their binding pose and affinity to ACE, thereby informing SAR studies and lead optimization efforts. mdpi.commdpi.com Studies on other ACE inhibitors have demonstrated that the tightness of the ACE-inhibitor binding, as indicated by docking scores, correlates with their inhibitory potency. mdpi.com

While specific detailed docking data for Rentiapril itself was not extensively found in the immediate search results, the principles of in silico docking analysis are widely applied to ACE inhibitors to elucidate their binding mechanisms and guide the design of more effective compounds. mdpi.comtandfonline.com

Pharmacological Characterization of Rentiapril in Preclinical Models

In Vitro Enzyme Inhibition Studies

Assessment of ACE Inhibitory Potency

Rentiapril has been identified as a potent inhibitor of angiotensin-converting enzyme. nih.govontosight.aitargetmol.com Studies have compared its inhibitory activity against ACE with other ACE inhibitors like captopril (B1668294) and alacepril (B1666765), indicating that rentiapril can inhibit ACE activity more strongly and for longer periods.

Investigation of Rentiapril's Affinity for ACE

Rentiapril competitively binds to and inhibits ACE. nih.gov According to ChEMBL, rentiapril demonstrates a high affinity for ACE, contributing to its effectiveness as an antihypertensive agent. ontosight.ai Binding affinity data from BindingDB shows various IC50 values for rentiapril against human angiotensin-converting enzyme, ranging from 3.70 nM to 19.9 nM. bindingdb.org

Table 1: In Vitro ACE Inhibitory Activity of Rentiapril

| Target Enzyme | Species | Assay Description | Affinity Measure | Value | Unit |

| Angiotensin-converting enzyme | Human | Inhibition of angiotensin I converting enzyme in silico | IC50 | 19.9 | nM |

| Angiotensin-converting enzyme | Human | Inhibitory activity against angiotensin converting enzyme (ACE) | IC50 | 3.70 | nM |

| Angiotensin-converting enzyme | Human | Inhibitory activity against angiotensin converting enzyme (ACE) | IC50 | 6 | nM |

Rentiapril, a sulfhydryl-containing ACE inhibitor, was found to have negligible inhibitory effect against aminopeptidase (B13392206) P (AP-P) purified from pig kidney cortex, in contrast to its potent inhibition of ACE. ahajournals.org The concentration required to cause 50% inhibition (I50) of AP-P by rentiapril was not in the low micromolar range observed for some other ACE inhibitors like cilazaprilat, enalaprilat, and ramiprilat. ahajournals.org

Preclinical Pharmacodynamics in Animal Models

Assessment of General Pharmacological Properties in Non-Human Species

Studies in anesthetized rats and rabbits have shown that intravenous administration of rentiapril dose-dependently lowers blood pressure. nih.gov However, in conscious rats, rentiapril did not show a remarkable effect on blood pressure, even at high oral or intravenous doses. nih.gov In anesthetized dogs, rentiapril administration at a dose of 1 mg/kg intravenously resulted in a decrease in blood pressure accompanied by vasodilation in coronary and vertebral arteries. nih.gov Rentiapril did not significantly affect heart rate in anesthetized rabbits or dogs at the tested doses. nih.gov Respiration in anesthetized rabbits was also not influenced by rentiapril. nih.gov

Studies on Specific Organ Systems and Biological Responses in Animal Models (excluding toxicity outcomes)

Beyond its impact on blood pressure and vascular tone, preclinical studies have investigated rentiapril's effects on various organ systems and biological responses. Rentiapril did not affect the contractile force or beating rate of isolated guinea pig atria. nih.gov While it caused vasoconstriction in isolated rabbit ear vessels at higher concentrations, it induced relaxation in isolated rat thoracic aortas at concentrations over 3 x 10-4 mol/l. nih.gov Rentiapril showed no influence on beta 1- or beta 2-adrenoceptors in isolated guinea pig atria and tracheas, respectively, and no calcium antagonistic action was observed. nih.gov Furthermore, rentiapril did not influence the central nervous system, neuromuscular transmission, spontaneous movement, contractile response to several agonists of isolated smooth muscles, secretion of digestive glands, blood coagulation, hemolysis, or blood glucose levels in general pharmacological assessments. nih.gov It also did not demonstrate muscle relaxant, antispasmodic, or local anesthetic effects. nih.gov

Studies in experimental animals have explored the mechanisms of converting enzyme inhibition by compounds including rentiapril (referred to as SA 446). medkoo.com These studies have contributed to understanding how ACE inhibitors like rentiapril affect the renin-angiotensin system in vivo. medkoo.com Research in dogs with chronic two-kidney, one-clip hypertension has also investigated the effects of ACE inhibitors on elevated vascular ACE. medkoo.comtargetmol.com Comparative studies in experimental animals have assessed the activity of different ACE inhibitors, including rentiapril. medkoo.com

Reproductive toxicity studies of rentiapril have been conducted in rats, examining effects during late gestation and lactation. umich.edu These studies, while primarily focused on toxicity (an excluded topic), have provided insights into the potential impact of rentiapril exposure during critical developmental periods in animal models, noting effects such as decreased pre- and postweaning body weight gain at certain treatment levels. umich.edu

Advanced Analytical Methodologies for Rentiapril Research

Methods for Compound Characterization and Purity Assessment

Characterization and purity assessment of Rentiapril in a research setting typically involve a combination of analytical techniques aimed at confirming its chemical structure and determining the level of the target compound relative to impurities. Purity is commonly verified through techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS) targetmol.com. Many commercially available research-grade compounds, including Rentiapril, are reported to have a purity exceeding 98% based on these methods targetmol.com. Structural confirmation is often achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, such as HNMR targetmol.com.

Spectroscopic and Chromatographic Techniques in Research Setting

Spectroscopic and chromatographic techniques are indispensable tools in the research of Rentiapril. Chromatographic methods, particularly HPLC and LCMS, are widely used for separating Rentiapril from potential impurities and degradation products, as well as for quantifying the compound targetmol.comresearchgate.netnih.govnih.gov. HPLC is a preferred separation technique in the pharmaceutical industry due to its ability to resolve complex mixtures americanpharmaceuticalreview.com. Detection methods coupled with HPLC can include Ultraviolet/Visible (UV/VIS) detectors or Mass Spectrometry (MS) researchgate.netamericanpharmaceuticalreview.com. For compounds like Rentiapril, which may have chromophores, UV detection at an appropriate wavelength is a common practice. For instance, a study on Ramipril, a related ACE inhibitor, utilized UV detection at 215 nm in an HPLC protocol for quantification and stability studies researchgate.net. LCMS provides additional structural information by determining the mass-to-charge ratio of the separated components, aiding in the identification of the parent compound and impurities targetmol.comnih.gov.

Spectroscopic techniques, such as NMR spectroscopy, are vital for confirming the structure of Rentiapril targetmol.comresearchgate.net. HNMR provides detailed information about the hydrogen atoms within the molecule, helping to verify the proposed chemical structure. Other spectroscopic methods like IR (Infrared) and UV-Visible spectroscopy can provide complementary information about the functional groups and electronic transitions within the Rentiapril molecule researchgate.net. In some cases, derivatization techniques may be employed to improve the stability or detectability of reactive molecules like Rentiapril during chromatographic or spectroscopic analysis americanpharmaceuticalreview.com.

Preparation and Storage of Research Solutions

Proper preparation and storage of Rentiapril research solutions are critical for maintaining the integrity and activity of the compound over time, thereby ensuring the reliability of experimental results.

Solubility Considerations in Various Solvents

Rentiapril is described as soluble in Dimethyl Sulfoxide (B87167) (DMSO) medkoo.comtargetmol.comsmolecule.com. Reported solubility in DMSO varies between sources, with values including 50 mg/mL (159.55 mM) and 200 mg/mL (638.18 mM) targetmol.comarctomsci.commedchemexpress.com. Sonication is often recommended to aid dissolution in DMSO targetmol.comarctomsci.commedchemexpress.com. It is noted that hygroscopic DMSO can significantly impact the solubility of the product medchemexpress.com.

For research applications requiring different solvent systems, particularly for in vivo studies, Rentiapril can be formulated in various co-solvent mixtures. Protocols achieving solubility of at least 5 mg/mL (15.95 mM) have been reported using 10% DMSO followed by the addition of co-solvents such as 40% PEG300, 5% Tween-80, and 45% saline; or 90% of a 20% SBE-β-CD in saline solution; or 90% corn oil arctomsci.commedchemexpress.com. If precipitation or phase separation occurs during preparation, heating and/or sonication can be used to facilitate dissolution medchemexpress.com.

Here is a summary of reported solubility data for Rentiapril:

| Solvent/Mixture | Solubility | Notes |

| DMSO | 50 mg/mL (159.55 mM) | Sonication recommended targetmol.com |

| DMSO | 200 mg/mL (638.18 mM) | Need ultrasonic; Hygroscopic DMSO impact medchemexpress.com |

| DMSO | ≥ 200 mg/mL | Need ultrasonic arctomsci.com |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (15.95 mM) | Clear solution arctomsci.commedchemexpress.com |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (15.95 mM) | Clear solution arctomsci.commedchemexpress.com |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (15.95 mM) | Clear solution arctomsci.commedchemexpress.com |

Stability and Storage Conditions for Research Materials

The stability of Rentiapril in both solid form and in solution is crucial for maintaining its quality for research applications. Rentiapril in solid form is typically shipped under ambient temperature as a non-hazardous chemical and is reported to be stable for a few weeks during ordinary shipping medkoo.com. For longer-term storage, the solid powder should be kept dry, in the dark, at 0-4°C for short periods (days to weeks) or at -20°C for extended periods (months to years) medkoo.comsmolecule.com. Storage under nitrogen and protection from light at -20°C is also recommended arctomsci.com.

Stock solutions of Rentiapril in solvents like DMSO require specific storage conditions to ensure stability. These solutions can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months) medkoo.com. More specifically, storage at -80°C for 6 months and at -20°C for 1 month is recommended for stock solutions in solvent, with protection from light and storage under nitrogen arctomsci.commedchemexpress.com. It is generally recommended to prepare working solutions, particularly for in vivo experiments, freshly for immediate use medchemexpress.com.

Here is a summary of recommended storage conditions:

| Material Form | Storage Temperature | Duration | Conditions |

| Solid Powder | 0-4°C | Days to weeks | Dry, dark medkoo.comsmolecule.com |

| Solid Powder | -20°C | Months to years | Dry, dark medkoo.comsmolecule.com |

| Solid Powder | -20°C | Not specified | Protect from light, under nitrogen arctomsci.com |

| Stock Solution | 0-4°C | Days to weeks | medkoo.com |

| Stock Solution | -20°C | Months | medkoo.com |

| Stock Solution | -20°C | 1 month | Protect from light, under nitrogen arctomsci.commedchemexpress.com |

| Stock Solution | -80°C | 6 months | Protect from light, under nitrogen arctomsci.commedchemexpress.com |

| Working Solution | Prepare freshly | Immediate use | For in vivo experiments medchemexpress.com |

Rentiapril is a chemical compound primarily recognized as a potent angiotensin-converting enzyme (ACE) inhibitor nih.govncats.io. While its initial and primary application has been in the treatment of hypertension due to its role in blocking the conversion of angiotensin I to angiotensin II, research has explored its potential in various non-cardiovascular contexts nih.govncats.iosmolecule.com. These investigations delve into its possible therapeutic roles in areas such as wound healing, neuroprotection, anti-inflammatory mechanisms, glaucoma, and fibrosis smolecule.comtargetmol.comtargetmol.combiosschina.combioss.com.cn.

Exploration of Novel Therapeutic and Biological Applications of Rentiapril

Investigational Roles in Non-Cardiovascular Contexts

Research into Rentiapril extends beyond its established cardiovascular effects, exploring its potential in diverse biological processes thegoodscentscompany.comnih.gov.

Potential in Wound Healing Research

Some studies have investigated the effects of Rentiapril on wound healing. While the specific mechanisms are still under investigation, some research suggests that Rentiapril might influence processes involved in tissue repair smolecule.com. ACE inhibitors, as a class, have been explored for their impact on wound healing, potentially through their influence on the renin-angiotensin system (RAAS), which has been shown to play a role in wound healing and collagen production nih.govnih.govnih.gov.

Neuroprotective Properties in Preclinical Investigations

Preclinical research has hinted at potential neuroprotective properties of Rentiapril smolecule.com. The RAAS is present in the brain, and its modulation by ACE inhibitors could have implications for neurological function and protection researchgate.net. Some studies involving ACE inhibitors have explored their effects in models of stroke and other neurological conditions smolecule.comnih.gov.

Anti-inflammatory Mechanism Research

Rentiapril, including its racemic form (SA-446 racemate), has been reported to exhibit anti-inflammatory properties targetmol.comtargetmol.combiosschina.combioss.com.cn. ACE inhibitors can influence inflammatory pathways, and research is ongoing to understand the specific mechanisms by which Rentiapril exerts these effects scholarsresearchlibrary.comnih.govgoogle.com.

Applications in Glaucoma Research

Potential applications of Rentiapril in glaucoma research have been noted targetmol.comtargetmol.combiosschina.combioss.com.cn. The involvement of the RAAS in ocular physiology and the potential impact of ACE inhibitors on intraocular pressure and optic nerve health are areas of investigation.

Rentiapril and its Derivatives in Fibrosis Research

Fibrosis, characterized by excessive deposition of extracellular matrix components, particularly collagen, is a pathological process implicated in various diseases nih.govembopress.org. Research has explored the potential of Rentiapril and its derivatives in mitigating fibrosis embopress.orgmedchemexpress.com.

Inhibition of Collagen Deposition

Studies suggest that ACE inhibitors, including Rentiapril, may play a role in inhibiting collagen deposition nih.govgoogle.com. The RAAS, particularly angiotensin II, is known to promote fibroblast activation and the synthesis and deposition of collagen, key components of fibrotic tissue nih.govgoogle.comgoogle.com. By inhibiting ACE, Rentiapril can reduce the levels of angiotensin II, thereby potentially attenuating collagen accumulation nih.govncats.io. Research in various models of fibrosis, including cutaneous fibrosis, has investigated the effects of ACE inhibitors on collagen synthesis and deposition nih.govresearchgate.netnih.govgoogleapis.com.

The table below summarizes some of the investigated non-cardiovascular applications of Rentiapril:

| Application Area | Research Focus | Notes |

| Wound Healing | Potential to promote healing, collagen synthesis | Limited research; influence on RAAS in wound healing being explored. smolecule.com |

| Neuroprotection | Preclinical investigations in neurological models | Potential link to RAAS in the brain. smolecule.com |

| Anti-inflammatory Activity | Exhibition of anti-inflammatory properties | Mechanisms under investigation. targetmol.comtargetmol.combiosschina.combioss.com.cn |

| Glaucoma | Potential applications in glaucoma research | Noted in some research descriptions. targetmol.comtargetmol.combiosschina.combioss.com.cn |

| Fibrosis | Inhibition of collagen deposition | Linked to ACE inhibition and reduced Angiotensin II levels. nih.govgoogle.com |

Modulatory Effects on Fibrotic Processes

Fibrosis, the excessive accumulation of extracellular matrix proteins, is a pathological process implicated in various diseases affecting organs such as the kidneys, heart, and lungs. The renin-angiotensin-aldosterone system (RAAS), and specifically angiotensin II, has been shown to play a significant role in the development of fibrosis nih.govresearchgate.net. Angiotensin II can upregulate fibrogenic factors, including TGF-β isotypes, which activate pathways leading to fibroblast activation and collagen deposition nih.gov.

Angiotensin-converting enzyme inhibitors (ACE-Is), by blocking the conversion of angiotensin I to the profibrotic angiotensin II, are utilized in managing conditions associated with fibrosis, such as diabetic kidney disease nih.gov. While Rentiapril is recognized as an ACE inhibitor nih.govmedchemexpress.com, specific detailed research findings solely focused on Rentiapril's direct modulatory effects on fibrotic processes beyond its ACE inhibitory activity are not extensively detailed in the provided search results. Some ACE inhibitors, including Rentiapril, have been listed in the context of potential treatments for cardiovascular fibrotic pathologies and cutaneous scarring, highlighting the broader interest in this class of compounds for antifibrotic effects nih.govresearchgate.netgoogleapis.com.

Broader Biological Activities of Thiazolidine (B150603) Scaffold Beyond ACE Inhibition

The thiazolidine ring system is a "biologically important scaffold" found in numerous molecules with diverse biological activities, including antiviral, antibacterial, antifungal, antihistaminic, hypoglycemic, anti-inflammatory, antihypertensive, and antiarthritic properties . Rentiapril contains this thiazolidine scaffold nih.gov. The diverse activities of thiazolidines can relate to processes such as inflammation, allergy, blood coagulation, and metabolic disorders .

Antioxidant Properties of Thiazolidine Derivatives

Thiazolidine derivatives have been shown to possess antioxidant properties. Compounds containing the thiazolidine ring, like 4-thiazolidinecarboxylic acid, can act as sulfhydryl antioxidants, contributing to the neutralization of free radicals and protecting cells from oxidative stress smolecule.com. Oxidative stress, an imbalance between reactive oxygen species (ROS) production and the body's ability to counteract them, is implicated in various pathological conditions, including cardiovascular disease and pulmonary diseases nih.goviisc.ac.inactamedicacolombiana.com. While Rentiapril is a thiazolidine-containing compound, direct evidence specifically detailing Rentiapril's standalone antioxidant properties in the provided search results is limited, although some ACE inhibitors in general have been suggested to reduce oxidant stress and increase endogenous antioxidant scavengers nih.gov. One source mentions Rentiapril in a list of substances with a specific chemical structure that are related to antioxidant defense, alongside compounds like dimethyl sulfoxide (B87167) and captopril (B1668294) actamedicacolombiana.com. However, another source indicates that Rentiapril may lack significant antioxidant properties googleapis.com.

Interactions with Metal Ions and Proteins

The interaction of small molecules with metal ions and proteins is crucial for their biological activity and mechanism of action smolecule.comrsc.orgcore.ac.uk. ACE, the primary target of Rentiapril, is a zinc metalloenzyme, meaning it contains a zinc ion essential for its catalytic activity researchgate.netgenecards.org. ACE inhibitors like Rentiapril, which contain a thiol moiety, bind to the zinc ion in the active site of ACE, leading to its inhibition researchgate.netscholarsresearchlibrary.com. This interaction with the metal center is a key aspect of Rentiapril's function as an ACE inhibitor researchgate.net.

Beyond ACE, research on the interactions of 4-thiazolidinecarboxylic acid with biological molecules, including metal ions and proteins, is considered essential for understanding its mechanism of action smolecule.com. These interactions can influence enzymatic activities and metabolic pathways smolecule.com.

Role in Cellular Defense Mechanisms against Oxidative Stress

Cellular defense mechanisms against oxidative stress involve a balance between the production of reactive oxygen species and the action of antioxidant systems iisc.ac.inactamedicacolombiana.com. Thiol-containing compounds, such as glutathione (B108866), play a significant role in these defense mechanisms smolecule.comiisc.ac.in. Given that Rentiapril contains a thiol group and its thiazolidine scaffold is associated with antioxidant properties, its interactions with thiol-containing compounds like glutathione may contribute to cellular defense mechanisms against oxidative stress smolecule.com. Oxidative stress can impair cellular cleanup processes and accelerate cellular damage mdpi.com.

Enzyme Inhibition Profiles (beyond ACE)

While Rentiapril is primarily known as an ACE inhibitor, its interaction with other enzymes has been explored. ACE is also known as kininase II and is involved in the inactivation of bradykinin (B550075), a vasodilator peptide nih.goviiab.me. By inhibiting ACE, Rentiapril can lead to increased levels of bradykinin, which contributes to its blood pressure lowering effect iiab.me.

Studies have also investigated the effect of ACE inhibitors, including Rentiapril, on other metallopeptidases. For example, Rentiapril was found to have negligible inhibitory effect on pig kidney aminopeptidase (B13392206) P (AP-P), another enzyme that can metabolize bioactive peptides ahajournals.orgahajournals.org. This suggests a degree of selectivity in Rentiapril's enzyme inhibition profile, primarily targeting ACE.

Furthermore, research has indicated that Rentiapril, along with other thiol-containing ACE inhibitors, failed to inhibit the hydrolysis of angiotensin I or angiotensin II by ACE2 at concentrations that effectively inhibited ACE activity semanticscholar.orgnih.gov. ACE2 is a homologue of ACE that plays a counter-regulatory role in the RAAS semanticscholar.orgnih.gov.

Data Table: Enzyme Inhibition by Rentiapril

| Enzyme | Effect of Rentiapril | Reference |

| Angiotensin-Converting Enzyme (ACE) | Inhibitor | nih.govmedchemexpress.com |

| Aminopeptidase P (AP-P) | Negligible inhibition | ahajournals.orgahajournals.org |

| Angiotensin-Converting Enzyme 2 (ACE2) | Failed to inhibit | semanticscholar.orgnih.gov |

常见问题

Q. What is the established mechanism of action of Rentiapril as an angiotensin-converting enzyme (ACE) inhibitor?

Rentiapril competitively binds to ACE, blocking the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion . Methodologically, this mechanism is validated using in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of hippuric acid release from a synthetic substrate) and in vivo blood pressure modulation studies in hypertensive animal models .

Q. What are the key biochemical assays for evaluating Rentiapril’s ACE inhibition efficacy?

Standard protocols include:

- Spectrophotometric assays : Measure hydrolysis of synthetic substrates like Hip-His-Leu, quantifying product formation via UV absorbance .

- Radiolabeled angiotensin I conversion assays : Track radiolabeled angiotensin II production using HPLC or scintillation counting .

- Dose-response curves : Calculate IC₅₀ values under controlled pH and temperature to ensure reproducibility .

Advanced Research Questions

Q. How does Rentiapril’s inhibition of aminopeptidase W (AP-W) compare to its ACE inhibition, and what are the implications for off-target effects?

Rentiapril inhibits AP-W with an IC₅₀ of 1.6 μM, significantly lower than its ACE inhibition potency. This cross-reactivity suggests potential off-target effects in inflammatory or metabolic pathways . Researchers should employ enzyme selectivity panels (e.g., testing against AP-N, AP-A) and structural modeling (e.g., docking studies) to map binding interactions and refine specificity .

Q. What methodological approaches are recommended for resolving contradictions in Rentiapril’s reported IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or enzyme sources. To address this:

- Standardize protocols : Use recombinant human ACE/AP-W and validate buffer conditions .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

- Inter-laboratory validation : Share raw data via repositories (e.g., Zenodo) to ensure reproducibility .

Q. How can researchers design experiments to assess Rentiapril’s synergistic effects with other RAAS inhibitors (e.g., AT1 receptor antagonists)?

Use isobolographic analysis or combination index methods in cell-based or animal models:

- In vitro : Co-administer Rentiapril with L162389 (AT1 antagonist) and measure additive/synergistic reductions in angiotensin II signaling .

- In vivo : Monitor blood pressure and renal hemodynamics in hypertensive rats treated with combination therapy .

Experimental Design & Data Analysis

Q. What are the critical considerations for ensuring reproducibility in Rentiapril’s in vivo pharmacokinetic studies?

- Animal model selection : Use genetically homogeneous strains (e.g., SHR rats) to minimize variability .

- Dosing regimen : Include vehicle controls and multiple time points for plasma concentration profiling .

- Data transparency : Publish raw pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) in supplementary materials .

Q. How should researchers address Rentiapril’s instability in aqueous solutions during long-term experiments?

- Stability assays : Conduct accelerated degradation studies (e.g., pH 7.4 buffer at 37°C) with HPLC monitoring .

- Formulation optimization : Use lyophilized powders or cyclodextrin complexes to enhance solubility and shelf life .

Cross-Disciplinary & Emerging Research

Q. What computational strategies can predict Rentiapril’s interactions with non-ACE targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against enzyme databases (e.g., PDB) .

- Machine learning : Train models on existing inhibition data to predict novel targets .

Q. How can single-cell RNA sequencing clarify Rentiapril’s role in tissue-specific ACE expression modulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。